molecular formula C18H23N B14182683 Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- CAS No. 835654-21-2

Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-

Katalognummer: B14182683
CAS-Nummer: 835654-21-2
Molekulargewicht: 253.4 g/mol
InChI-Schlüssel: UEVVBBWQFQWVIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-: is a chemical compound with the molecular formula C18H23N and a molecular weight of 253.38192 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexyl group, which is further substituted with a phenylethynyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- involves several steps. One common synthetic route includes the reaction of pyrrolidine with 1-(phenylethynyl)cyclohexyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- can be compared with other similar compounds, such as:

    Pyrrolidine, 1-[1-(phenylethyl)cyclohexyl]-: This compound has a phenylethyl group instead of a phenylethynyl group, resulting in different chemical properties and reactivity.

    Pyrrolidine, 1-[1-(phenylpropyl)cyclohexyl]-: The presence of a phenylpropyl group introduces additional carbon atoms, affecting the compound’s overall structure and behavior.

    Pyrrolidine, 1-[1-(phenylbutyl)cyclohexyl]-:

Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- stands out due to its unique combination of a pyrrolidine ring, a cyclohexyl group, and a phenylethynyl group, which imparts distinct chemical properties and makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

835654-21-2

Molekularformel

C18H23N

Molekulargewicht

253.4 g/mol

IUPAC-Name

1-[1-(2-phenylethynyl)cyclohexyl]pyrrolidine

InChI

InChI=1S/C18H23N/c1-3-9-17(10-4-1)11-14-18(12-5-2-6-13-18)19-15-7-8-16-19/h1,3-4,9-10H,2,5-8,12-13,15-16H2

InChI-Schlüssel

UEVVBBWQFQWVIS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C#CC2=CC=CC=C2)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.